N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a hydroxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide typically involves multiple steps. One common method starts with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the hydroxy group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure but different functional groups.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Tocainide: An antiarrhythmic agent with structural similarities but different pharmacological properties.
Uniqueness
N-(2,6-Dimethylphenyl)-2-hydroxy-5-oxo-1-pyrrolidineacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
131147-89-2 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-hydroxy-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-9-4-3-5-10(2)14(9)15-11(17)8-16-12(18)6-7-13(16)19/h3-5,12,18H,6-8H2,1-2H3,(H,15,17) |
InChI Key |
XUFRCTDPSIOVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(CCC2=O)O |
Origin of Product |
United States |
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